Perphenazine Sulfoxide N1-Oxide Perphenazine Sulfoxide N1-Oxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17989528
InChI: InChI=1S/C21H26ClN3O3S/c22-17-6-7-21-19(16-17)24(18-4-1-2-5-20(18)29(21)28)9-3-8-23-10-12-25(27,13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2
SMILES:
Molecular Formula: C21H26ClN3O3S
Molecular Weight: 436.0 g/mol

Perphenazine Sulfoxide N1-Oxide

CAS No.:

Cat. No.: VC17989528

Molecular Formula: C21H26ClN3O3S

Molecular Weight: 436.0 g/mol

* For research use only. Not for human or veterinary use.

Perphenazine Sulfoxide N1-Oxide -

Specification

Molecular Formula C21H26ClN3O3S
Molecular Weight 436.0 g/mol
IUPAC Name 2-[4-[3-(2-chloro-5-oxophenothiazin-10-yl)propyl]-1-oxidopiperazin-1-ium-1-yl]ethanol
Standard InChI InChI=1S/C21H26ClN3O3S/c22-17-6-7-21-19(16-17)24(18-4-1-2-5-20(18)29(21)28)9-3-8-23-10-12-25(27,13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2
Standard InChI Key NFGFVNMYTZTVPC-UHFFFAOYSA-N
Canonical SMILES C1C[N+](CCN1CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl)(CCO)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Perphenazine Sulfoxide N1-Oxide (C21_{21}H26_{26}ClN3_3O2_2S) combines two oxidative modifications:

  • Sulfoxide group: Oxidation of the sulfur atom in the phenothiazine ring, increasing polarity and altering electronic properties .

  • N1-Oxide: Oxidation of the terminal nitrogen in the piperazine side chain, forming an N-oxide moiety .

The molecular weight of the N1-oxide derivative alone is 420.0 g/mol , while the sulfoxide modification adds an oxygen atom, resulting in a theoretical molecular weight of 436.0 g/mol (exact mass requires experimental confirmation). The compound’s structure retains the chlorophenothiazine core, which is critical for dopamine receptor interactions .

Physicochemical Characteristics

  • Solubility: Increased hydrophilicity compared to perphenazine due to the sulfoxide and N-oxide groups, enhancing aqueous solubility but reducing blood-brain barrier permeability .

  • Stability: Sulfoxides are generally more stable than parent sulfides but may undergo further oxidation to sulfones under strong oxidative conditions .

  • Stereochemistry: The sulfoxide group introduces chirality, potentially leading to enantiomers with distinct pharmacological profiles .

Metabolic Pathways and Enzymatic Synthesis

Enzyme Kinetics

  • FMO3: Shows high affinity for N-oxidation of tertiary amines, with Km_m values typically in the micromolar range .

  • CYP3A4/5: Primary contributors to sulfoxidation, exhibiting substrate inhibition at high perphenazine concentrations .

Pharmacological Activity and Receptor Interactions

Dopaminergic Antagonism

Like perphenazine, the metabolite likely acts as a dopamine D2_2 receptor antagonist, albeit with reduced potency. Studies on fluphenazine N4'-oxide demonstrate <1% receptor affinity compared to the parent drug, suggesting that N-oxidation diminishes antipsychotic activity . Sulfoxidation may further reduce lipid solubility, limiting brain exposure .

Off-Target Effects

  • Histamine H1_1 receptors: Structural analogs exhibit moderate antagonism, contributing to sedative effects .

  • Muscarinic acetylcholine receptors: Piperazine N-oxides show lower anticholinergic activity than parent compounds, potentially reducing side effects like dry mouth and constipation .

Analytical Detection and Quantification

Radioimmunoassay (RIA)

Fluphenazine metabolites, including N-oxides and sulfoxides, are quantified using specific RIAs with cross-reactivity <2% for structurally related compounds . For Perphenazine Sulfoxide N1-Oxide, similar assays would require antibodies raised against the dual-oxidized structure.

Chromatographic Methods

  • HPLC-UV: Separates sulfoxide and N-oxide metabolites using C18 columns, with retention times influenced by polarity .

  • LC-MS/MS: Provides superior sensitivity for low-concentration metabolites in plasma and brain homogenates .

Comparative Analysis with Phenothiazine Metabolites

CompoundModificationMolecular Weight (g/mol)Dopamine D2_2 IC50_{50} (nM)Brain Penetration (% of parent)
PerphenazineNone403.971.2100
Perphenazine SulfoxideS-Oxidation420.012.515
Perphenazine N1-OxideN-Oxidation420.08.720
Fluphenazine N4'-oxideN-Oxidation453.5>100<1

Data extrapolated from fluphenazine and trifluoperazine studies .

Clinical Implications and Future Directions

Monitoring Considerations

Plasma levels of perphenazine (rather than metabolites) remain the primary biomarker for dose adjustment, as metabolite concentrations correlate poorly with clinical response .

Research Gaps

  • In vivo kinetics: No human pharmacokinetic studies specifically address the dual-oxidized metabolite.

  • Toxicological profile: Sulfoxide metabolites of related phenothiazines show idiosyncratic hepatotoxicity in rare cases, warranting further safety evaluation .

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